2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2098022-40-1
VCID: VC3159946
InChI: InChI=1S/C10H10N6/c11-15-13-5-6-16-8-9(7-14-16)10-3-1-2-4-12-10/h1-4,7-8H,5-6H2
SMILES: C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-]
Molecular Formula: C10H10N6
Molecular Weight: 214.23 g/mol

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine

CAS No.: 2098022-40-1

Cat. No.: VC3159946

Molecular Formula: C10H10N6

Molecular Weight: 214.23 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine - 2098022-40-1

Specification

CAS No. 2098022-40-1
Molecular Formula C10H10N6
Molecular Weight 214.23 g/mol
IUPAC Name 2-[1-(2-azidoethyl)pyrazol-4-yl]pyridine
Standard InChI InChI=1S/C10H10N6/c11-15-13-5-6-16-8-9(7-14-16)10-3-1-2-4-12-10/h1-4,7-8H,5-6H2
Standard InChI Key AIOIHUWSJRDEHX-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-]
Canonical SMILES C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-]

Introduction

Structural Properties

Molecular Structure and Classification

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine belongs to the class of heterocyclic compounds containing both pyrazole and pyridine rings. Its structure consists of a pyrazole core with a pyridine substituent at the 4-position and an azidoethyl group at the N1 position. The compound features a C-C bond connecting the pyrazole and pyridine rings, creating a non-fused biaryl system.

The molecular formula is C10H10N6, with a calculated molecular weight of approximately 214.23 g/mol. The azide functional group (-N3) in the ethyl chain provides unique reactivity, particularly for click chemistry applications through copper-catalyzed azide-alkyne cycloadditions.

Physical and Chemical Properties

While specific experimental data for 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine is limited in the available literature, its properties can be predicted based on structurally related compounds. The compound is expected to exist as a solid at room temperature with moderate to good solubility in common organic solvents such as dichloromethane, chloroform, and polar aprotic solvents like DMF and DMSO.

The azide functional group imparts specific chemical reactivity, allowing for transformations such as Staudinger reduction, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and potential photochemical reactivity. The pyrazole-pyridine biaryl system likely confers some degree of fluorescence, which could be useful for biological imaging applications.

Synthetic Approaches

Synthetic Challenges and Considerations

Several challenges may be encountered in the synthesis of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine:

  • Regioselectivity in the N-alkylation step, particularly controlling N1 versus N2 alkylation of the pyrazole ring

  • Safety considerations when handling azide compounds, which can be potentially explosive

  • Optimizing cross-coupling conditions for good yields, particularly when working with heterocyclic coupling partners

  • Potential side reactions of the azide functional group during synthetic transformations

Table 3.1: Proposed Reaction Conditions for Suzuki Cross-Coupling Approach

ParameterCondition
CatalystPd(PPh₃)₄ (5-10 mol%)
BaseNa₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)
SolventDME/H₂O or 1,4-dioxane/H₂O
Temperature80-100°C
Reaction Time12-24 hours
AtmosphereArgon
PurificationColumn chromatography (silica gel)

Structural Characterization

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would likely show the following characteristic signals:

  • Pyrazole C3-H and C5-H protons: singlets in the range of δ 7.5-8.5 ppm

  • Pyridine protons: complex multiplet patterns typically between δ 7.0-8.7 ppm

  • -CH₂-CH₂-N₃ protons: two triplets in the range of δ 3.5-4.5 ppm

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would likely show approximately 10 distinct carbon signals, including:

  • Pyrazole C3, C4, and C5 carbons: typically in the range of δ 105-140 ppm

  • Pyridine carbons: signals in the range of δ 120-160 ppm

  • -CH₂-CH₂-N₃ carbons: signals in the aliphatic region (δ 40-55 ppm)

IR Spectroscopy

The IR spectrum would be expected to show a characteristic strong azide stretching band around 2100 cm⁻¹, which is a diagnostic feature of organic azides . Additional characteristic bands would include C=N stretching (1550-1650 cm⁻¹) and aromatic C=C stretching (1400-1600 cm⁻¹).

X-ray Crystallography

Based on the crystallographic data of related compounds, 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine would likely crystallize in a monoclinic or triclinic crystal system. The molecule would be expected to adopt a non-planar conformation with some degree of torsion between the pyrazole and pyridine rings to minimize steric interactions .

ActivityCell Line/TargetIC₅₀/GI₅₀ Range (μM)Structural Requirements
AntiproliferativeK562 (leukemia)1-10Aryl substitution at positions 2 and 6
AntiproliferativeMV4-11 (leukemia)1-15Small substituents at position 4
AntiproliferativeMCF-7 (breast cancer)5-20Phenolic substituent at position 7
Kinase InhibitionALK-L1196M0.1-5H-bond acceptor groups
Kinase InhibitionCDK80.5-10Planar heterocyclic system

Chemical Biology Applications

The unique combination of a pyrazole-pyridine system with an azide handle makes 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine particularly suitable for chemical biology applications:

Fluorescent Probes

Pyrazolopyridine derivatives often exhibit fluorescence properties that could be exploited for imaging applications. The compound could serve as a scaffold for developing fluorescent probes with the azide group enabling conjugation to targeting moieties .

Photoaffinity Labeling

Azides can undergo photolysis to generate highly reactive nitrene intermediates, which can form covalent bonds with nearby molecules. This property could be utilized for photoaffinity labeling experiments to identify binding partners of biological targets.

Structure-Activity Relationship Studies

Based on the biological activities of related pyrazole-pyridine compounds, several structure-activity relationship (SAR) trends can be proposed for 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine and its derivatives:

Effect of Substitution Pattern

ModificationPositionExpected Effect on Activity
Alkyl groupsN1 positionModulation of lipophilicity and binding
Aryl groupsPyrazole C3Enhanced π-π interactions with targets
Electron-donating groupsPyridine ringAltered electronic properties and H-bonding
Electron-withdrawing groupsPyridine ringIncreased electrophilicity and stability
Conversion of azide to triazoleN1 substituentImproved target selectivity and binding

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient and scalable synthetic routes to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine, particularly:

  • One-pot procedures combining multiple steps

  • Microwave-assisted synthesis to improve reaction rates and yields

  • Flow chemistry approaches for safer handling of azide intermediates

  • Green chemistry alternatives using more environmentally friendly reagents and conditions

Biological Evaluation

Comprehensive biological screening of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine and its derivatives would be valuable to:

  • Determine antiproliferative activity against various cancer cell lines

  • Evaluate potential kinase inhibitory properties

  • Assess antimicrobial activity

  • Investigate other potential biological targets based on structural similarities to known bioactive compounds

Click Chemistry Applications

The azide functionality provides numerous opportunities for derivatization through click chemistry, which could be explored to:

  • Generate combinatorial libraries for structure-activity relationship studies

  • Develop targeted drug delivery systems

  • Create activity-based probes for protein profiling

  • Conjugate to biomolecules for improved pharmacokinetic properties

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